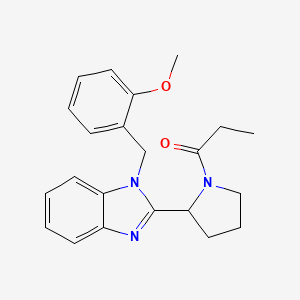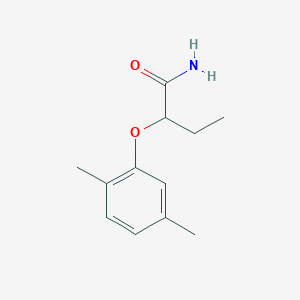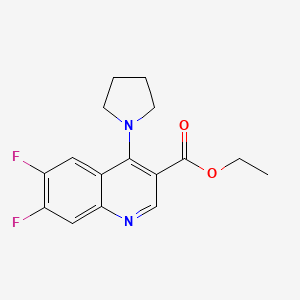
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis through the activation of caspases. It has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been found to have neuroprotective effects and to improve cognitive function in animal models. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
实验室实验的优点和局限性
The advantages of using 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole in lab experiments include its potential as a therapeutic agent in various fields, its ability to inhibit the growth of cancer cells, and its antimicrobial properties. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
未来方向
There are several future directions for further research on 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole. These include further studies on its mechanism of action, its potential as a therapeutic agent in various fields, and its safety and efficacy in humans. Other future directions include the development of new synthesis methods to improve the yield and purity of the final product, and the optimization of its pharmacokinetic properties for clinical use.
In conclusion, 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. Its synthesis method has been optimized through various studies, and its mechanism of action involves the inhibition of various enzymes and signaling pathways in cells. It has been found to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for further research on this compound, and its potential as a therapeutic agent in various fields warrants further investigation.
合成方法
The synthesis of 1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole involves the reaction of 2-methoxybenzylamine with propionyl chloride to form 2-methoxybenzylpropionamide. This is then reacted with 1H-benzimidazole-2-carboxylic acid to produce the final compound. The synthesis method has been optimized through various studies to improve the yield and purity of the final product.
科学研究应用
1-(2-methoxybenzyl)-2-(1-propionyl-2-pyrrolidinyl)-1H-benzimidazole has been studied for its potential applications in various fields such as cancer research, neurology, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In infectious diseases, it has been found to have antimicrobial properties against various pathogens.
属性
IUPAC Name |
1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-21(26)24-14-8-12-19(24)22-23-17-10-5-6-11-18(17)25(22)15-16-9-4-7-13-20(16)27-2/h4-7,9-11,13,19H,3,8,12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYUHKYDWTVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-({[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino}carbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B6051112.png)
![N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6051114.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclopentyl)methyl]-3-piperidinecarboxamide](/img/structure/B6051129.png)
![2-(2-{[4-(benzyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B6051159.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6051168.png)
![5,5'-[(4-methylphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6051174.png)
![methyl 5-[2-(benzyloxy)benzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6051179.png)
![2-(1-isobutyl-4-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051187.png)
![N-{3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-methylpropanamide](/img/structure/B6051197.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6051208.png)
![methyl 5-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6051216.png)
![2-[4-(2,3-difluorobenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6051219.png)